Enhanced Stability of 2-Phenoxypyridine-4-boronic acid via Directed ortho-Metalation (DoM) vs. Unstable Pyridyl Boronic Acids
While many pyridyl boronic acids suffer from recognized instability and difficult isolation due to deboronation, 2-phenoxypyridine-4-boronic acid is accessible via a Directed ortho-Metalation (DoM) protocol that mitigates this instability, enabling its effective use as a coupling partner [1].
| Evidence Dimension | Synthetic Accessibility and Stability |
|---|---|
| Target Compound Data | Accessible via DoM-boronation-Suzuki-Miyaura sequence; avoids isolation of unstable intermediate. |
| Comparator Or Baseline | Generic pyridyl boronic acids |
| Quantified Difference | Not quantified; qualitative advantage in avoiding deboronation. |
| Conditions | One-pot DoM-boronation-Suzuki-Miyaura cross coupling sequence. |
Why This Matters
The ability to reliably access and couple this boronic acid via DoM provides a practical synthetic advantage over unstable pyridyl boronic acid analogs, which may decompose before or during coupling.
- [1] Alessi, M. et al. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. J. Org. Chem. 2007, 72, 5, 1588-1594. DOI: 10.1021/jo0620359. URL: https://pubmed.ncbi.nlm.nih.gov/17284076/ View Source
